molecular formula C15H20ClN3OS B12263575 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B12263575
M. Wt: 325.9 g/mol
InChI Key: PSXLKRVOIKUDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 3-chloropyridinyl group and a thiomorpholine moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chloropyridinyl Group: This step involves the substitution reaction where a chloropyridine derivative is introduced to the piperidine ring.

    Attachment of the Thiomorpholine Moiety: The final step involves the coupling of the thiomorpholine group to the piperidine ring, often using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic or chemical outcomes. The exact mechanism can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
  • N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride

Uniqueness

4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine stands out due to its unique combination of a piperidine ring, a 3-chloropyridinyl group, and a thiomorpholine moiety. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

[1-(3-chloropyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H20ClN3OS/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2

InChI Key

PSXLKRVOIKUDNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)N3CCSCC3

Origin of Product

United States

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